molecular formula C12H14F3O4P B3043414 diethyl [3-(trifluoromethyl)benzoyl]phosphonate CAS No. 86208-45-9

diethyl [3-(trifluoromethyl)benzoyl]phosphonate

Cat. No.: B3043414
CAS No.: 86208-45-9
M. Wt: 310.21 g/mol
InChI Key: BJPUWQUHANRUMW-UHFFFAOYSA-N
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Description

Diethyl [3-(trifluoromethyl)benzoyl]phosphonate is a fluorinated organophosphorus compound characterized by a benzoyl group substituted with a trifluoromethyl (-CF₃) moiety at the meta position and a diethyl phosphonate (-PO(OEt)₂) group. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the trifluoromethyl group, which enhances metabolic stability and binding affinity in bioactive molecules . Its synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, as exemplified by its preparation from 5-bromo-2-(3-(trifluoromethyl)phenyl)-benzo[d]oxazole and diethyl phosphite under nitrogen atmosphere .

Properties

IUPAC Name

diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3O4P/c1-3-18-20(17,19-4-2)11(16)9-6-5-7-10(8-9)12(13,14)15/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPUWQUHANRUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=O)C1=CC(=CC=C1)C(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [3-(trifluoromethyl)benzoyl]phosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters . This reaction typically uses Pd(OAc)2 as the palladium source and Xantphos as the supporting ligand. The reaction conditions are mild, and the process can be completed in a short time under microwave irradiation.

Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This method is advantageous due to its broad functional group tolerance and applicability to pharmaceutically relevant compounds.

Industrial Production Methods

Industrial production of this compound often employs large-scale adaptations of the aforementioned synthetic routes. The use of palladium catalysts and microwave irradiation allows for efficient and high-yield production. Additionally, copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature have been developed for large-scale preparations .

Chemical Reactions Analysis

Types of Reactions

Diethyl [3-(trifluoromethyl)benzoyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Biological Activity
The trifluoromethyl group in diethyl [3-(trifluoromethyl)benzoyl]phosphonate contributes significantly to its lipophilicity, which may enhance its ability to penetrate biological membranes. This property is crucial for developing pharmaceuticals targeting specific enzymes or receptors. Preliminary studies suggest that the compound may interact with metabolic enzymes, potentially acting as an inhibitor or modulator.

Case Study: Enzyme Interaction
Research has indicated that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown its potential to modulate enzyme activity, which could lead to therapeutic applications in treating metabolic disorders.

Fluorinated Materials
Due to its fluorinated structure, this compound can be utilized in developing advanced materials with unique properties such as increased thermal stability and chemical resistance. These materials are valuable in various applications, including coatings and polymers .

Research Insights and Future Directions

The ongoing research into this compound highlights its potential in developing new therapeutic agents and advanced materials. Future studies should focus on:

  • Mechanistic Studies: Understanding the detailed mechanisms of interaction with biological targets.
  • Expanded Synthetic Routes: Exploring new synthetic pathways to create more derivatives with enhanced properties.
  • Application Testing: Conducting extensive testing in biological systems to evaluate efficacy and safety.

Mechanism of Action

The mechanism of action of diethyl [3-(trifluoromethyl)benzoyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a potent inhibitor of enzymes that require metal cofactors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Phosphonates

Structural Analogues with Trifluoromethyl Substitutions

2.1.1. Diethyl (((2-Methoxy-5-(trifluoromethyl)phenyl)amino)(4-nitrophenyl)methyl)phosphonate (4e)

  • Structure : Features a trifluoromethyl group at the 5-position of a methoxy-substituted phenyl ring and a 4-nitrophenyl moiety.
  • Key Difference : The presence of a nitro group and methoxy substituent enhances its redox activity compared to the simpler benzoyl-phosphonate scaffold .

Diethyl (2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-yl)phosphonate

  • Structure : Combines a benzo[d]oxazole core with a trifluoromethylphenyl group and a phosphonate ester.
  • Synthesis : Prepared via coupling of brominated benzo[d]oxazole derivatives with diethyl phosphite, similar to the target compound .
  • Application : Evaluated in Duchenne muscular dystrophy models but lacks cytotoxicity data .
Non-Trifluoromethyl Phosphonates with Bioactive Profiles

Diethyl{[(3S,5R)-2-Methyl-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)isoxazolidin-3-yl]methyl}phosphonate (12a/b)

  • Structure : Contains an isoxazolidine ring fused with a pyrimidine-dione moiety.
  • Key Difference : The isoxazolidine scaffold introduces stereochemical diversity but reduces metabolic stability relative to trifluoromethylated analogues .

Diethyl (3-Hydroxyphenyl)phosphonate

  • Structure : A simple phosphonate with a meta-hydroxyphenyl group.
  • Utility : Used as a precursor for functionalized phosphonates but lacks the trifluoromethyl group’s electronic effects .
Comparative Physicochemical and Structural Data
Compound Name Molecular Formula Substituents Key Bioactivity/Application References
Diethyl [3-(trifluoromethyl)benzoyl]phosphonate C₁₂H₁₄F₃O₄P 3-CF₃-benzoyl, diethyl phosphonate Medicinal chemistry lead optimization
Diethyl (((2-methoxy-5-(trifluoromethyl)phenyl)amino)(4-nitrophenyl)methyl)phosphonate C₁₉H₂₁F₃N₂O₆P 5-CF₃, 2-methoxy, 4-nitro Antioxidant assays (DPPH, NO, H₂O₂)
Diethyl{[(3S,5R)-2-methyl-5-(5-methylpyrimidin-2,4-dione)isoxazolidin-3-yl]methyl}phosphonate C₁₅H₂₅N₃O₆P Isoxazolidine, pyrimidine-dione Non-cytotoxic, poor HIV inhibition
Diethyl (3-hydroxyphenyl)phosphonate C₁₀H₁₅O₄P 3-hydroxybenzyl Synthetic intermediate

Critical Insights from Comparative Studies

Trifluoromethyl Impact : The -CF₃ group in this compound enhances lipophilicity and resistance to oxidative degradation compared to hydroxyl or methoxy analogues .

Stereochemical vs. Electronic Effects : Isoxazolidine-based phosphonates (e.g., 12a/b) prioritize stereochemical diversity but underperform in bioactivity relative to trifluoromethylated derivatives, underscoring the dominance of electronic effects in drug design .

Synthetic Accessibility : The target compound’s synthesis is more streamlined than analogues requiring multi-step functionalization (e.g., nitro or hydroxyl groups) .

Biological Activity

Diethyl [3-(trifluoromethyl)benzoyl]phosphonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its phosphonate group and a trifluoromethyl-substituted aromatic moiety. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological efficacy.

Anticancer Activity

Recent studies have demonstrated that phosphonate derivatives exhibit significant anticancer properties. For instance, a study evaluated various α-aminophosphonates, including this compound, against different cancer cell lines. The results indicated that compounds with electron-withdrawing groups, such as trifluoromethyl, showed enhanced cytotoxicity against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cell lines. The IC50 values for selected compounds are summarized in Table 1.

CompoundCell LineIC50 (µM)
2aHCT-11612.5
2bHEP215.0
2dHCT-11610.0
This compound HEP28.5

The structure-activity relationship (SAR) analysis revealed that the trifluoromethyl group significantly contributes to the compound's potency by enhancing interactions with target proteins involved in cancer progression .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. A study on benzylphosphonate derivatives indicated that modifications in the phenyl ring could enhance antibacterial activity against Escherichia coli. The minimal inhibitory concentration (MIC) values for various derivatives are presented in Table 2.

CompoundMIC (µg/mL)
Diethyl benzylphosphonate50
This compound30
Benzylphosphonate with Cl substituent40

These findings suggest that this compound exhibits superior antibacterial properties compared to traditional antibiotics like ciprofloxacin .

Case Studies

  • Anticancer Efficacy : A case study involving a series of phosphonates demonstrated that this compound effectively inhibited cell proliferation in vitro. The study utilized MTT assays to assess cytotoxicity across several cancer cell lines, confirming its role as a potent anticancer agent.
  • Antimicrobial Mechanism : Another investigation focused on the mechanism of action of phosphonate derivatives against bacterial strains. Results indicated that this compound induced oxidative stress in bacterial cells, leading to significant DNA damage as evidenced by changes in plasmid topology after treatment .

Q & A

Q. What synthetic methodologies are recommended for preparing diethyl [3-(trifluoromethyl)benzoyl]phosphonate?

A common approach involves esterification of phosphonic acid derivatives using alkoxy group donors. For example, Steglich esterification with 2,2,2-trifluoroethanol and diisopropylcarbodiimide (DIC) in the presence of 4-(dimethylamino)pyridine (DMAP) can yield trifluoroethyl phosphonates . Similar methods can be adapted for synthesizing diethyl esters by substituting ethanol derivatives. Intermediate steps may require protecting groups to prevent undesired side reactions, as seen in analogous syntheses of dimethyl[2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate .

Q. How is ³¹P NMR spectroscopy applied to characterize this compound?

³¹P NMR is critical for confirming the phosphorus environment. Diethyl phosphonate derivatives typically show chemical shifts between δ +10 to +30 ppm, depending on substituents. For accurate analysis:

  • Use proton decoupling to eliminate splitting from adjacent hydrogens.
  • Compare chemical shifts with reference databases (e.g., δ ~+18 ppm for diethyl phosphonate derivatives) .
  • Analyze coupling constants (e.g., ³J(P,H) ~20 Hz for ester-linked protons) to verify structural integrity .

Q. What in vitro toxicological assays are relevant for preliminary safety assessments?

Standard protocols include:

  • Bacterial reverse mutation tests (Ames test) to evaluate mutagenicity.
  • Mammalian cell micronucleus assays to assess genotoxicity. These methods were applied to structurally similar phosphonates in food contact materials, ensuring compliance with EFSA guidelines .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of trifluoromethyl-substituted phosphonates be addressed?

Regioselectivity issues arise due to competing nucleophilic sites on the benzoyl group. Strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., trifluoromethyl) to control functionalization positions.
  • Microwave-assisted synthesis : Enhances reaction specificity and reduces side products, as demonstrated in analogous heterocyclic phosphonate syntheses .
  • Computational modeling (DFT) to predict reactivity trends and optimize reaction conditions .

Q. How should contradictory ecotoxicological data (e.g., aquatic toxicity classifications) be resolved?

Discrepancies in classifications (e.g., Aquatic Chronic 1 vs. 3 for similar phosphonates) may stem from:

  • Test organism variability : Compare data across species (e.g., Daphnia magna vs. algae).
  • Metabolite analysis : Degradation products may exhibit higher toxicity than the parent compound.
  • QSAR modeling : Predict toxicity endpoints using quantitative structure-activity relationships to reconcile conflicting experimental results .

Q. What mechanistic insights explain the stability of diethyl phosphonates under hydrolytic conditions?

Hydrolysis resistance is attributed to:

  • Electron-withdrawing trifluoromethyl groups : Reduce nucleophilic attack on the phosphorus center.
  • Steric hindrance : Diethyl esters hinder water access to the electrophilic P=O group. Kinetic studies using LC-MS can quantify degradation rates, while pH-dependent stability assays reveal optimal storage conditions .

Methodological Considerations

Q. How to optimize reaction yields in large-scale phosphonate synthesis?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance esterification efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of trifluoromethyl intermediates.
  • Purification techniques : Use column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol .

Q. What analytical techniques are recommended for detecting trace impurities?

  • HPLC-MS : Identifies low-abundance byproducts (e.g., unreacted benzoyl precursors).
  • X-ray crystallography : Resolves structural ambiguities in crystalline intermediates .
  • Elemental analysis : Verifies stoichiometric purity, particularly for halogenated derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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diethyl [3-(trifluoromethyl)benzoyl]phosphonate
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